molecular formula C13H16ClN5 B14063877 6-Chloro-N~2~-ethyl-N~4~-(2-phenylethyl)-1,3,5-triazine-2,4-diamine CAS No. 102587-59-7

6-Chloro-N~2~-ethyl-N~4~-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14063877
CAS No.: 102587-59-7
M. Wt: 277.75 g/mol
InChI Key: FQKMDKUNABLFPW-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an ice bath to control the temperature and prevent side reactions .

Chemical Reactions Analysis

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- involves the inhibition of photosynthetic electron transport in plants. This leads to the disruption of energy production and ultimately causes the death of the plant. The compound interacts with specific proteins in the photosynthetic pathway, blocking the transfer of electrons and preventing the synthesis of essential molecules .

Comparison with Similar Compounds

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- can be compared with other triazine derivatives such as:

These compounds share a common triazine core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

102587-59-7

Molecular Formula

C13H16ClN5

Molecular Weight

277.75 g/mol

IUPAC Name

6-chloro-4-N-ethyl-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H16ClN5/c1-2-15-12-17-11(14)18-13(19-12)16-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,15,16,17,18,19)

InChI Key

FQKMDKUNABLFPW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCCC2=CC=CC=C2

Origin of Product

United States

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